![molecular formula C26H26N4O6 B2593959 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 902920-76-7](/img/structure/B2593959.png)
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound contains several functional groups, including two 3,4-dimethoxyphenyl groups, an ethyl group, a pyrido[2,3-d]pyrimidin-1-ium group, and an acetamide group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The 3,4-dimethoxyphenyl groups would likely contribute to the compound’s overall polarity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethoxyphenyl groups could potentially increase its solubility in organic solvents .
Scientific Research Applications
These physicochemical properties suggest that DMP3H adheres to Lipinski’s rule of five, making it a promising candidate for drug development. It exhibits good bioactivity scores and has potential pharmacological activity.
Molecular Docking Analysis
Computer-aided drug design often relies on molecular docking studies. DMP3H was docked against protein structures (1AO6 and 4HJO) using AutoDock tools. These simulations provide insights into ligand-receptor interactions, which can validate experimental findings.
Future Directions
properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-34-20-9-5-4-8-19(20)28-23(31)16-30-24-18(7-6-13-27-24)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15,18H,12,14,16H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZILCJXCWXJLM-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C=CC=NC3=[N+](C2=O)CC(=O)NC4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N4O6+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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